Derrisisoflavone K is a natural compound classified as a prenylated isoflavonoid, primarily isolated from the plant species Derris robusta, which is native to India. Isoflavonoids are a subclass of flavonoids known for their diverse biological activities, including antioxidant and antimicrobial properties. Derrisisoflavone K, specifically, has garnered interest due to its unique structure and potential therapeutic applications.
The synthesis of derrisisoflavone K primarily occurs through natural extraction methods rather than synthetic routes. The extraction involves:
The extraction process can be optimized by adjusting the solvent ratios and extraction time to maximize yield. The use of gradient elution in chromatography allows for better separation of compounds based on their polarity.
Derrisisoflavone K features a complex structure typical of prenylated isoflavonoids. It consists of a core isoflavone skeleton with additional functional groups that contribute to its biological properties.
Spectroscopic analysis techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) have been employed to elucidate its structure, confirming the presence of specific hydrogen and carbon environments that define its chemical behavior .
Derrisisoflavone K can participate in various chemical reactions typical for isoflavonoids:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The reaction conditions must be carefully controlled to avoid degradation of the sensitive isoflavonoid structure.
The mechanism of action for derrisisoflavone K involves its interaction with various biological targets:
Data from biological assays indicate that derrisisoflavone K exhibits significant antimicrobial and cytotoxic activities, making it a candidate for further pharmacological studies.
Relevant data from spectroscopic analyses provide insights into absorption maxima, indicating characteristic wavelengths that correspond to its electronic transitions.
Derrisisoflavone K has several scientific applications:
Derris (Leguminosae family) represents a phylogenetically significant genus comprising approximately 800 species distributed across tropical and subtropical Asia and Africa. This genus has evolved as a prolific producer of structurally complex and bioactive isoflavonoids, particularly prenylated derivatives, as part of its chemical defense arsenal. Within this taxonomic framework, Derris robusta exemplifies a chemotaxonomically important species yielding unique isoflavonoid scaffolds not commonly observed in other angiosperm lineages [1]. The ecological adaptation of Derris species to diverse habitats correlates with their distinctive secondary metabolite profiles, positioning this genus as a critical resource for phytochemical discovery. Notably, Asia-Pacific angiosperms—including Derris—have demonstrated exceptional richness in antibacterial phenolic compounds, with isoflavonoids constituting a major fraction of their defensive chemistry against microbial pathogens [6].
Derrisisoflavone K (4) was isolated from Derris robusta through a targeted phytochemical workflow optimized for polar isoflavonoid recovery:
Table 1: Key Isolation Parameters for Derrisisoflavone K
Parameter | Specification |
---|---|
Source Plant Part | Twigs and leaves |
Extraction Solvent | Ethanol (reflux) |
Partition Fraction | Ethyl acetate-soluble fraction |
Final Purification Method | Prep. HPLC (C~18~/MeOH:H~2~O 65:35) |
Yield | Not reported (isolated with other derivatives) |
This species-specific isolation underscores the metabolic specialization within D. robusta, as analogous compounds have not been reported in phylogenetically proximate species like D. scandens, which predominantly produces scandenin-type flavonoids and coumarins instead of hydroxyethylated isoflavones [2] [8].
Derrisisoflavone K (C~22~H~22~O~6~) was structurally characterized as a diprenylated isoflavone featuring a rare hydroxyethyl moiety—a biosynthetic modification previously undocumented in isoflavonoids prior to its discovery. Key spectroscopic evidence includes:
Table 2: Characteristic NMR Data for Hydroxyethyl Moiety in Derrisisoflavone K
Position | δ~H~ (mult, J in Hz) | δ~C~ (DEPT) | Key HMBC Correlations |
---|---|---|---|
1″ | 2.92 (t, 7.3) | 26.8 (t) | C-5 (161.3), C-6 (109.9), C-7 (164.2) |
2″ | 3.68 (t, 7.3) | 61.9 (t) | None diagnostic |
This hydroxyethylation represents a novel biosynthetic alternative to the conventional prenylation or geranylation observed in >90% of prenylated isoflavonoids. The hydrophilic hydroxyethyl group confers distinct polarity and hydrogen-bonding capacity relative to lipophilic prenyl chains, potentially influencing biological target interactions and antioxidant efficacy—properties linked to the redox potential modulation by electron-donating substituents on flavonoid cores [3].
The structural relationships among derrisisoflavones H-K isolated from D. robusta reveal a combinatorial biochemical diversification strategy:
Table 3: Comparative Structural Features of Derrisisoflavones H-K
Compound | Molecular Formula | [M+Na]+ (obs/calcd) | Key Substituents | Attachment Positions |
---|---|---|---|---|
Derrisisoflavone H | C~26~H~26~O~7~ | Not reported | Furan ring + prenyl | C-8 (prenyl), C-6/C-7 (furan) |
Derrisisoflavone I | C~26~H~26~O~7~ | Not reported | Furan ring + prenyl (position swap vs H) | C-6 (prenyl), C-7/C-8 (furan) |
Derrisisoflavone J | C~22~H~22~O~6~ | 405.1305/405.1309 | Hydroxyethyl + prenyl | C-6 (hydroxyethyl), C-3′ (prenyl) |
Derrisisoflavone K | C~22~H~22~O~6~ | 405.1307/405.1309 | Hydroxyethyl + prenyl | C-6 (prenyl), C-3′ (hydroxyethyl) |
Critical differentiators:
Stereoelectronic differences are evidenced by NMR shifts: Derrisisoflavone K exhibits downfield-shifted H-2′ (δ~H~ 7.25) due to anisotropic effects from the C-3′ hydroxyethyl group, contrasting with J's shielded H-8 signal (δ~H~ 6.37) resulting from its C-6 hydroxyethylation. This positional isomerism profoundly influences the compounds' three-dimensional conformation and predicted pharmacophore accessibility [1].
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